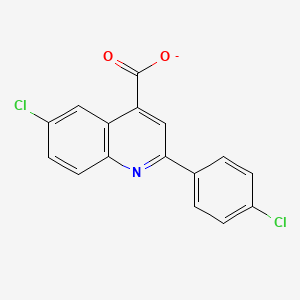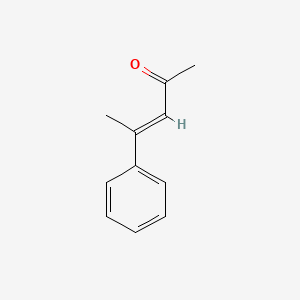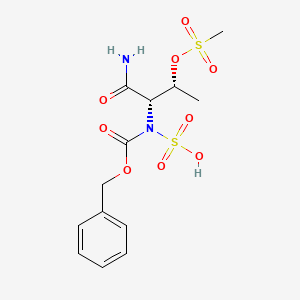
(E)-3-(3,5-difluorophenyl)prop-1-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate.
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction.
Reaction Steps: The key steps include the formation of an intermediate alkyne, followed by a reduction step to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Conditions: Electrophilic aromatic substitution reactions typically require acidic conditions and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid.
Reduction: Formation of 3,5-difluorophenylpropanol.
Substitution: Formation of various substituted difluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,5-Difluorophenyl)prop-2-en-1-ol: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
3,5-Difluorocinnamyl Alcohol: Similar structure but with different substitution patterns on the phenyl ring.
3,5-Difluorophenylpropanol: Saturated analog with different chemical properties.
Uniqueness
(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol is unique due to its specific (E)-configuration, which can influence its chemical reactivity and interaction with biological targets. This configuration may confer distinct advantages in terms of selectivity and potency in various applications.
Eigenschaften
Molekularformel |
C9H8F2O |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
(E)-3-(3,5-difluorophenyl)prop-1-en-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1,3-6,12H,2H2/b3-1+ |
InChI-Schlüssel |
DSXKEJSOLYQFIN-HNQUOIGGSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1F)F)C/C=C/O |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)CC=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,1-Trifluoro-N-(3aR,8aR)-4,4,8,8-tetrakis(4-(tert-butyl)phenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14753905.png)
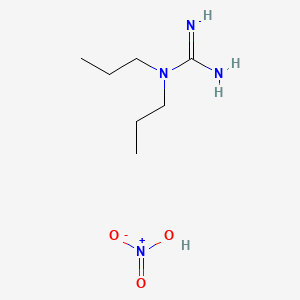
![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
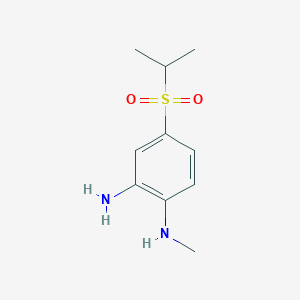
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)
